molecular formula C12H13FN2O4 B593979 Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate CAS No. 1305320-70-0

Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate

Cat. No.: B593979
CAS No.: 1305320-70-0
M. Wt: 268.244
InChI Key: TZWPXRLUBFVKML-UHFFFAOYSA-N
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Description

Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate is a complex organic compound with a unique structure that includes a dimethylamino group, a vinyl group, a fluorine atom, and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the enamination of 2-methyl-4-pyrones with dimethylformamide dimethyl acetal (DMF-DMA), followed by selective transformations leading to the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom and nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized benzoate esters.

Scientific Research Applications

Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties

Properties

IUPAC Name

methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O4/c1-14(2)5-4-9-10(12(16)19-3)6-8(13)7-11(9)15(17)18/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWPXRLUBFVKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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